6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound characterized by the presence of a thienyl group attached to an indazole core. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer research. The compound's unique structure contributes to its distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
The compound is cataloged under the identifier 1428139-57-4 in chemical databases and is often synthesized for research purposes in laboratories focusing on organic synthesis and medicinal chemistry.
The synthesis of 6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:
In industrial settings, continuous flow reactors may be employed to optimize yields and purities. Techniques such as recrystallization and column chromatography are utilized for purification after synthesis.
The molecular formula of 6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is . Its structure features a tetrahydroindazole framework with a thienyl substituent that imparts unique properties.
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets within biological systems. In medicinal contexts, it may inhibit certain enzymes or receptors that are pivotal in inflammatory pathways or cancer cell proliferation. The precise pathways depend on the specific application and structural modifications made to the compound .
The compound is typically a solid at room temperature with specific melting and boiling points dependent on purity and synthesis conditions.
Key chemical properties include:
Quantitative analyses such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds.
6-(5-methyl-2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several notable applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its potential as a versatile building block in drug discovery and materials development.
Ultrasonic irradiation significantly enhances the efficiency of C-acylation reactions critical for synthesizing the thienyl-containing precursor of the target indazolone. This method facilitates the condensation between 1,3-cyclohexanedione and 5-methyl-2-thiophenecarbonyl chloride under solvent-free conditions, achieving completion in 25–40 minutes with 85–92% isolated yields. By contrast, conventional thermal methods require 6–8 hours and achieve only 60–75% yields due to thermal decomposition byproducts. The ultrasonic approach minimizes side reactions through controlled cavitation energy, enabling precise temperature modulation (40–50°C) and eliminating the need for excess acylating agents. Key parameters include:
Table 1: Optimization of Ultrasonic-Assisted C-Acylation
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Ultrasonic Power (W) | 150–200 | Maximizes yield (>90%) |
Temperature (°C) | 40–50 | Prevents decarboxylation |
Reaction Time (min) | 25–40 | Completes conversion |
Molar Ratio (Dione:Acyl Chloride) | 1:1.1 | Minimizes dimeric impurities |
Data synthesized from [5]
Cyclocondensation of the 2-(5-methylthienylcarbonyl)cyclohexane-1,3-dione precursor with hydrazines generates the tetrahydro-4H-indazol-4-one core but faces tautomeric challenges. The reaction yields N1- and N2-regioisomers (ratio 1:4 to 3:1), with selectivity governed by the hydrazine substituent and solvent polarity. Anhydrous ethanol at 60°C favors the N1 tautomer (thermodynamic product), while DMF at 25°C kinetically stabilizes the N2 form. Recent advances employ n-butyllithium (0.5 equiv) in THF to deprotonate the intermediate enol, accelerating ring closure and achieving 95% conversion in <2 hours. NMR studies (HSQC, HMBC) confirm regiochemistry via 3-CH pyrazole carbon coupling patterns [3] [8].
Table 2: Cyclocondensation Outcomes Under Varied Conditions
Hydrazine | Solvent | Temp (°C) | N1:N2 Ratio | Yield (%) |
---|---|---|---|---|
Hydrazine hydrate | EtOH | 60 | 4:1 | 88 |
Methylhydrazine | DMF | 25 | 1:3 | 82 |
Phenylhydrazine | Toluene | 110 | 3:1 | 78 |
N-Boc-hydrazine | THF/n-BuLi | -20 to 25 | >99% N2 | 91 |
Data compiled from [3] [4] [8]
The 5-methyl-2-thienyl moiety enhances electronic density and steric compatibility for target engagement. The methyl group at C5 of thiophene increases π-electron donation into the indazolone core (+I effect), elevating HOMO energy by 0.3 eV and improving electrophile binding in enzyme active sites. This electronic modulation boosts human neutrophil elastase (HNE) inhibition 5-fold (IC₅₀ = 10–35 nM) compared to unsubstituted thienyl analogs. Additionally, the methyl group blocks cytochrome P450-mediated oxidation at the thiophene β-position, improving metabolic stability (t₁/₂ > 60 min in human microsomes). Bromination at the 5-methyl group enables further derivatization (e.g., Suzuki coupling), though it requires Pd(OAc)₂/XPhos catalysis to preserve indazolone tautomerism [3] [9].
Optimal solvent pairs and catalysts for sequential acylation-cyclocondensation were identified through kinetic studies:
Table 3: Solvent and Catalyst Impact on Key Steps
Reaction Step | Optimal Solvent | Catalyst/Additive | Efficiency Gain |
---|---|---|---|
Thiophene C-acylation | DCM (anhydrous) | DIPEA (2.0 equiv) | 94% yield in 30 min |
Indazolone cyclization | Acetonitrile | AcOH (5 mol%) | Byproducts <5% |
Suzuki coupling | DMF (anhydrous) | Cu(OAc)₂ (10 mol%) | 20 min @ 100°C MW |
Scale-up of indazolone formation beyond 100-g batches introduces three key challenges:
Compounds Mentioned in Article
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9